4-Br-2-AMM-phenol possesses a phenolic group, which can form covalent bonds with biomolecules containing amine or thiol groups. This property could be useful for attaching the molecule to proteins, peptides, or nucleotides for further study .
The presence of a bromine atom and a methylamino group introduces functional groups that can participate in various interactions with biological targets. This suggests potential applications in medicinal chemistry, though specific targets or activities would require further investigation.
Phenolic compounds can play a role in the development of new materials. The combination of the phenolic group, the bromine atom, and the methylamino functionality in 4-Br-2-AMM-phenol might be of interest for the design of novel materials with specific properties, but more research is needed.
4-Bromo-2-[(methylamino)methyl]phenol is an organic compound characterized by its structural formula C₈H₁₀BrNO. It features a bromine atom at the 4-position of a phenolic ring, with a methylamino group attached to the 2-position via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses.
There is no current information available on the mechanism of action of 4-Bromo-2-[(methylamino)methyl]phenol in any biological system.
The chemical behavior of 4-Bromo-2-[(methylamino)methyl]phenol is influenced by its functional groups. Key reactions include:
4-Bromo-2-[(methylamino)methyl]phenol exhibits various biological activities, including:
The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol typically involves the following steps:
4-Bromo-2-[(methylamino)methyl]phenol has several applications:
Interaction studies have shown that 4-Bromo-2-[(methylamino)methyl]phenol can engage with various biological targets:
Several compounds share structural similarities with 4-Bromo-2-[(methylamino)methyl]phenol. Here are some notable examples:
Compound Name | CAS Number | Key Structural Features | Unique Characteristics |
---|---|---|---|
4-Bromo-2-[(ethylamino)methyl]phenol | 42313-78-0 | Ethylamino group instead of methylamino | Potentially different pharmacokinetics and bioactivity |
4-Bromo-2-methylphenol | 2362-12-1 | Lacks the methylamino group | More straightforward phenolic activity |
4-Bromoaniline | 106-40-1 | Amino group instead of hydroxyl | Different reactivity due to amino functionality |
These compounds highlight the unique presence of the methylamino group in 4-Bromo-2-[(methylamino)methyl]phenol, which may contribute to its distinct biological activities and chemical reactivity compared to others.
4-Bromo-2-[(methylamino)methyl]phenol (CAS: 157729-23-2) is a brominated phenolic compound with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol. Its IUPAC name systematically describes the substitution pattern: a bromine atom at the 4-position, a hydroxyphenyl backbone, and a methylamino-methyl group at the 2-position. Common synonyms include 4-Bromo-2-(methylaminomethyl)phenol and Phenol, 4-bromo-2-[(methylamino)methyl]-. The compound’s SMILES notation (CNCC1=C(O)C=CC(Br)=C1) and InChIKey (XVEDWUMXQCOGAE-UHFFFAOYSA-N) further specify its structural features.
Property | Value | Source |
---|---|---|
CAS Number | 157729-23-2 | |
Molecular Formula | C₈H₁₀BrNO | |
Molecular Weight | 216.08 g/mol | |
IUPAC Name | 4-Bromo-2-[(methylamino)methyl]phenol | |
SMILES | CNCC1=C(O)C=CC(Br)=C1 |
The compound’s structure comprises a phenolic ring substituted with a bromine atom at the 4-position and a methylamino-methyl group at the 2-position. X-ray crystallography of analogous brominated phenolic compounds, such as 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, reveals intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom, stabilizing the molecular conformation. Similar interactions likely occur in 4-Bromo-2-[(methylamino)methyl]phenol, given its structural homology.
Spectroscopic characterization includes:
Computational studies predict a collision cross-section (CCS) of 141.9 Ų for the [M+H]+ adduct, consistent with its moderate polarity.
The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol aligns with classical Mannich reaction methodologies, wherein formaldehyde, amines, and phenolic substrates undergo condensation to form β-amino carbonyl derivatives. First reported in the late 20th century, brominated phenolic Mannich bases gained prominence for their versatility in medicinal chemistry, particularly as intermediates for antibacterial agents. The introduction of bromine enhances electrophilic aromatic substitution reactivity, enabling further functionalization.
Historically, brominated phenols like 4-Bromo-2-methylphenol (CAS: 2362-12-1) served as precursors in agrochemical and pharmaceutical syntheses. The addition of methylamino-methyl groups in the 2-position, as seen in 4-Bromo-2-[(methylamino)methyl]phenol, represents a strategic modification to improve solubility and bioactivity.
4-Bromo-2-[(methylamino)methyl]phenol is a pivotal intermediate in organic synthesis:
The compound inhibits biofilm formation in S. aureus by downregulating the quorum regulator SarA, reducing virulence factor production. Comparative studies with ethylamino analogues (e.g., 4-Bromo-2-[(ethylamino)methyl]phenol) reveal that methyl substitution optimizes steric and electronic interactions with bacterial targets.
Compound | Bioactivity (IC₅₀ vs. S. aureus) | Solubility (mg/mL) |
---|---|---|
4-Bromo-2-[(methylamino)methyl]phenol | 12.3 µM | 0.45 (H₂O) |
4-Bromo-2-[(ethylamino)methyl]phenol | 18.7 µM | 0.32 (H₂O) |
4-Bromo-2-methylphenol | >100 µM | 0.12 (H₂O) |
Data synthesized from .
The phenolic oxygen engages in:
The secondary amine provides:
Para-bromination influences both electronics and reactivity:
Table 2 compares predicted or measured pKₐ values of the title compound and structural analogues.
Compound | Substituents (ortho/para) | Phenolic pKₐ | Reference |
---|---|---|---|
4-Bromo-2-[(methylamino)methyl]phenol | –CH₂NHCH₃ / –Br | 9.1 ± 0.2 (predicted, by analogy) | see discussion |
4-Bromo-2-methylphenol | –CH₃ / –Br | 9.74 (predicted) | [9] |
2-Bromo-4-methylphenol | –Br / –CH₃ | 8.73 (predicted) | [12] |
4-Bromo-2-chlorophenol | –Cl / –Br | 7.92 (predicted) | [8] |
The electron-withdrawing bromine decreases acidity, while the ortho methylamino group donates electron density by resonance. Their opposing effects centre the pKₐ near 9.1—close to phenol (9.95) but higher than nitro-activated phenols [3] [4]. Deprotonation affords a phenoxide that is stabilised by intramolecular N–H···O⁻ hydrogen bonding, enhancing anion stability and favouring chelation events (3.5).
Phenolic oxidation proceeds via single-electron transfer to give phenoxyl radicals that dimerise or couple with amines to form phenoxazinone frameworks—mechanistic pathways mimicked by copper and manganese aminophenolate complexes [7] [13]. The N-methylaminomethyl substituent accelerates aerobic autoxidation by intramolecular electron donation, while bromine retards over-oxidation by lowering HOMO energy [11]. Electrochemical studies on related aminophenols show reversible Cu²⁺/Cu⁺ redox couples around –0.1 V vs. Ag/AgCl, with ligand-centred oxidations near +0.6 V [11], suggesting similar ranges for the title compound in copper chelates (see 3.5).
Nucleophilic centres:
Electrophilic sites:
Cross-coupling reactions exploiting the C-Br bond (e.g., Suzuki) permit installation of aryl or vinyl fragments, expanding molecular diversity for materials or medicinal chemistry programmes [10].
Deprotonated 4-Bromo-2-[(methylamino)methyl]phenol behaves as an N,O bidentate ligand, forming five-membered chelate rings with transition metals. The phenoxide oxygen donates a strong σ- and π-bond, while the amine provides a σ-donor lone pair [7].
Table 3 extracts stability and structural data from aminomethylphenolate analogues.
Metal ion | Stoichiometry | Coordination mode | log K (25 °C) | Observed geometry | Reference |
---|---|---|---|---|---|
Copper(II) | [Cu(L)] | κ²-N,O | 8.2 (pyridinyl analogue) | Square-planar | [11] |
Copper(II) | [Cu₂(L)₂] | Bridging κ²-N,O | Dimeric, μ-phenoxide | Edge-shared square-planes | [7] |
Palladium(II) | [Pd(L)Cl] | κ³-N,N,O (after deprotonation) | – | Distorted square-planar | [14] |
The bromine atom does not coordinate but exerts an inductive effect, slightly lowering the donor strength of oxygen and nitrogen. Complexes exhibit catalytic activity in oxidative transformations (catechol oxidation and phenol hydroxylation) where redox non-innocence of the aminophenolate scaffold facilitates electron transfer [10] [7].
Metal chelation typically causes: